molecular formula C18H28O8 B6050689 tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate

tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate

Cat. No. B6050689
M. Wt: 372.4 g/mol
InChI Key: CPSQOTMLFICBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate, also known as CTC-96, is a cyclobutane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is not fully understood. However, it is believed that tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate induces cell death in cancer cells by disrupting the mitochondrial membrane potential and triggering apoptosis. Moreover, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal cell growth.
Biochemical and Physiological Effects:
tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to exhibit low toxicity in vitro and in vivo studies. It has been reported to have no adverse effects on the liver, kidney, or other vital organs. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to have a low binding affinity for human serum albumin, indicating that it has a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several potential future directions for the study of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate. One area of interest is the development of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate-based antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate and its potential applications in cancer therapy. Moreover, the synthesis of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate derivatives with improved solubility and bioavailability may lead to the development of more effective drugs.
Conclusion:
In conclusion, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is a cyclobutane-based compound that has demonstrated potential applications in medicinal chemistry, materials science, and organic synthesis. Its ease of synthesis, low toxicity, and stability make it a promising candidate for further study. Future research on tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate may lead to the development of new antimicrobial agents and cancer therapies.

Synthesis Methods

The synthesis of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate involves the reaction of cyclobutanone with ethyl diazoacetate in the presence of a catalyst, followed by the addition of propylmagnesium bromide and methyl iodide. The resulting product is then purified through column chromatography to obtain pure tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate. The yield of the synthesis process is approximately 50%.

Scientific Research Applications

Tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has also demonstrated antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O8/c1-7-9-11-12(10-8-2)18(15(21)25-5,16(22)26-6)17(11,13(19)23-3)14(20)24-4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQOTMLFICBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.